2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3 and its molecular weight is 466.541. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on similar compounds has focused on the development of synthetic methodologies for N-alkylacetamides and carbamates, highlighting the importance of the acetamide moiety in pharmaceuticals. Sakai et al. (2022) introduced p-methoxybenzyl and dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing substituted N-alkylacetamides, indicating the relevance of methoxybenzyl groups in synthetic organic chemistry (Sakai et al., 2022).
Biological Activities and Drug Development
Compounds with methoxybenzyl groups have been evaluated for various biological activities. For instance, derivatives of pyrimidine and benzodifuran compounds have shown potential as anti-inflammatory and analgesic agents, with certain derivatives demonstrating significant COX-2 inhibition and comparable activities to standard drugs, as reported by Abu‐Hashem et al. (2020) (Abu‐Hashem et al., 2020). Additionally, Al-Sanea et al. (2020) explored the anticancer activities of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, identifying compounds with appreciable growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have shown to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation also occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit notable cytotoxicity in certain cell lines , suggesting that this compound may also have similar effects.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-18-5-4-6-21(13-18)30-25(33)16-32-24-12-7-19(2)14-23(24)26-27(32)28(34)31(17-29-26)15-20-8-10-22(35-3)11-9-20/h4-14,17H,15-16H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIRDXPVNWFWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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